molecular formula C14H24O3 B1327824 Ethyl 7-cyclopentyl-7-oxoheptanoate CAS No. 898776-06-2

Ethyl 7-cyclopentyl-7-oxoheptanoate

Cat. No.: B1327824
CAS No.: 898776-06-2
M. Wt: 240.34 g/mol
InChI Key: TXTQFLHBELAXFG-UHFFFAOYSA-N
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Description

Ethyl 7-cyclopentyl-7-oxoheptanoate is an organic compound with the molecular formula C14H24O3. It is a derivative of heptanoic acid, featuring a cyclopentyl group and an ester functional group.

Scientific Research Applications

Ethyl 7-cyclopentyl-7-oxoheptanoate has diverse applications in scientific research:

Safety and Hazards

Specific safety and hazard information for Ethyl 7-cyclopentyl-7-oxoheptanoate is not available in the search results. For safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-cyclopentyl-7-oxoheptanoate typically involves the esterification of pimelic acid with ethanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid, hydrochloric acid, or acetic acid, which help accelerate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-cyclopentyl-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 7-cyclopentyl-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    Ethyl 7-oxoheptanoate: Lacks the cyclopentyl group, making it less sterically hindered.

    Cyclopentylheptanoic acid: Similar structure but lacks the ester functional group.

    Ethyl 7-cyclopentylheptanoate: Similar but lacks the ketone group.

Uniqueness: Ethyl 7-cyclopentyl-7-oxoheptanoate is unique due to the presence of both a cyclopentyl group and a ketone functional group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 7-cyclopentyl-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-2-17-14(16)11-5-3-4-10-13(15)12-8-6-7-9-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTQFLHBELAXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645652
Record name Ethyl 7-cyclopentyl-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-06-2
Record name Ethyl ζ-oxocyclopentaneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-cyclopentyl-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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